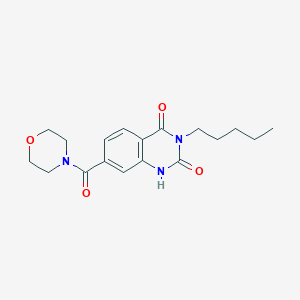

7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known to have various biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of quinazoline derivatives generally involves the condensation of anthranilic acid derivatives with various amines. In this case, it would likely involve the reaction of a suitable quinazoline-2,4-dione derivative with morpholine-4-carboxylic acid and a pentyl halide .Molecular Structure Analysis

The molecular structure of this compound would consist of a quinazoline core with a morpholine-4-carbonyl group at the 7-position and a pentyl group at the 3-position .Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially undergo various chemical reactions. For example, the carbonyl group could be reduced to a hydroxyl group, or the pentyl group could be substituted with another alkyl or aryl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholine ring could increase its solubility in water, while the pentyl group could increase its lipophilicity .Scientific Research Applications

Synthesis and Chemical Characterization

Facile Synthetic Methods : Studies have developed facile synthetic methods for quinazoline-2,4(1H,3H)-dione derivatives, highlighting their potential for efficient production and application in various fields. The structural characterization of these compounds employs techniques such as X-ray single crystal diffraction, IR, NMR spectroscopy, demonstrating their complex hydrogen bonding and molecular interactions (Kesternich et al., 2013).

Catalyzed Synthesis : Research has shown that the synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be catalyzed efficiently using cesium carbonate with carbon dioxide, indicating a green chemistry approach to producing these compounds. This method has been applied to synthesize key intermediates for several drugs, emphasizing the versatility and environmental friendliness of the synthesis process (Patil et al., 2008).

Applications in Chemical Reactions

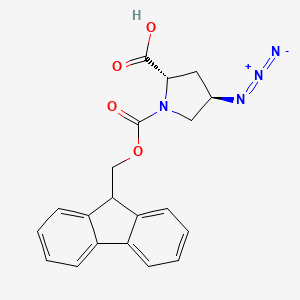

- Cycloaddition Reactions : The copper(I)-catalyzed [3+2] cycloaddition of azidoquinoline-2,4(1H,3H)-diones with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles demonstrates the compound's utility in creating structurally diverse heterocycles. These reactions produce moderate to excellent yields, showcasing the potential for synthesizing novel molecules with significant applications (Kafka et al., 2011).

Potential Biological Applications

- Antimicrobial and Antitumor Activity : Some derivatives of quinazoline-2,4(1H,3H)-diones have been evaluated for their antimicrobial and antitumor activities. These studies indicate that certain modifications to the quinazoline structure can yield compounds with good to moderate activity against various bacterial and fungal strains, as well as potential efficacy against tumor cells, underscoring the therapeutic relevance of these compounds in the development of new drugs (Bhatt et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(morpholine-4-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-2-3-4-7-21-17(23)14-6-5-13(12-15(14)19-18(21)24)16(22)20-8-10-25-11-9-20/h5-6,12H,2-4,7-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWNQSAZOWYQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)

![[4-(1,3-Oxazol-4-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2796455.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2796460.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796463.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2796464.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2796466.png)

![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)

![3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2796471.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796477.png)